molecular formula C20H23N5O B5418794 [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone

[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone

Cat. No.: B5418794
M. Wt: 349.4 g/mol
InChI Key: TXTJKIVCUBLVMC-UHFFFAOYSA-N
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Description

[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a methanone group

Properties

IUPAC Name

[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-14-5-7-15(8-6-14)17-12-21-23-19(17)16-4-3-11-25(13-16)20(26)18-9-10-22-24(18)2/h5-10,12,16H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTJKIVCUBLVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2)C3CCCN(C3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The piperidine ring can be introduced via nucleophilic substitution reactions. The final step involves the coupling of the pyrazole and piperidine rings through a methanone linkage, often using reagents such as acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole or piperidine rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features enable it to interact with various biological targets.

Medicine

In medicinal chemistry, [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine: Similar structure but lacks the methanone group.

    [3-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone: Similar but with different substitution patterns.

Uniqueness

The uniqueness of [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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